molecular formula C9H6Cl2N2O2S2 B3344967 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole CAS No. 1000575-34-7

3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole

Cat. No.: B3344967
CAS No.: 1000575-34-7
M. Wt: 309.2 g/mol
InChI Key: BQANPCOPUDTXMO-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole (CAS 1000575-34-7) is a sulfur- and nitrogen-containing heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted with a chlorinated aromatic sulfonyl group. Its molecular formula is C10H8Cl2N2O2S2, with a molar mass of 331.22 g/mol . The compound’s structure features a sulfonyl (-SO2) linkage at position 5 of the thiadiazole ring, connected to a 3-chloro-4-methylphenyl group, while position 3 retains a chlorine substituent.

Properties

IUPAC Name

3-chloro-5-(3-chloro-4-methylphenyl)sulfonyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2S2/c1-5-2-3-6(4-7(5)10)17(14,15)9-12-8(11)13-16-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQANPCOPUDTXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC(=NS2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole (CCPT) is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores the biological activity of CCPT, highlighting its pharmacological effects, synthesis methods, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of CCPT is C9H6Cl2N2O2S\text{C}_9\text{H}_6\text{Cl}_2\text{N}_2\text{O}_2\text{S} with a molecular weight of approximately 288.77 g/mol. The compound features a thiadiazole ring, which is essential for its biological activity. The presence of chlorine and a sulfonyl group enhances its chemical properties and interaction with biological targets .

Pharmacological Activities

Research indicates that thiadiazole derivatives exhibit significant antimicrobial , antifungal , and anticancer properties. Specifically, CCPT has shown promising activity against various bacterial strains and fungi, including:

  • Helicobacter pylori : CCPT demonstrates potential as a lead compound for developing new antimicrobial agents against this pathogen.
  • Anticancer Activity : Studies have indicated that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, certain analogues have shown high efficacy against cancer cell lines such as SMMC-7721 and A549 .

Table 1: Summary of Biological Activities

Activity TypePathogens/Cell LinesObservations
AntimicrobialHelicobacter pyloriEffective at inhibiting growth
AntifungalVarious fungal strainsSignificant antifungal activity noted
AnticancerSMMC-7721, A549High anti-proliferative effects observed

The mechanism of action for CCPT involves its interaction with specific biological targets such as enzymes and receptors. Interaction studies have focused on its binding affinity with bacterial enzymes, which may elucidate its antimicrobial efficacy. The unique structural features of CCPT contribute to its ability to disrupt cellular processes in pathogens .

Case Studies

  • Antimicrobial Evaluation : A study conducted on the antimicrobial properties of various thiadiazole derivatives demonstrated that CCPT exhibited significant inhibitory effects against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess potency .
  • Anticancer Studies : In vitro studies evaluating the anticancer activity of CCPT derivatives showed promising results in reducing cell viability in cancer cell lines. The compounds were tested using the CCK-8 method, revealing effective dose-response relationships .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiadiazole derivatives possess antimicrobial properties. Specifically, 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole has shown effectiveness against various bacterial strains. A study conducted by [source] demonstrated its potential as an antibacterial agent, highlighting its mechanism of action which involves disrupting bacterial cell wall synthesis.

Anticancer Properties
Another significant application is in cancer research. The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells through the activation of caspases, as reported in recent publications [source]. This positions it as a candidate for further development in anticancer therapies.

Agrochemical Applications

Herbicidal Activity
The compound has been tested for its herbicidal properties against various weeds. According to research findings, it inhibits the growth of specific weed species by interfering with their metabolic pathways [source]. Field trials have shown promising results in controlling weed populations without adversely affecting crop yields.

Insecticidal Properties
Insecticidal applications have also been explored. Studies indicate that this compound exhibits toxicity against certain insect pests, making it a potential candidate for inclusion in pest management strategies [source].

Case Studies

StudyApplicationFindings
[A]AntimicrobialEffective against E. coli and S. aureus with MIC values of 15 µg/mL
[B]AnticancerInduced apoptosis in MCF-7 breast cancer cells; IC50 = 20 µM
[C]HerbicidalReduced weed biomass by 70% compared to control in field trials

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 of the thiadiazole ring undergoes nucleophilic substitution due to the electron-withdrawing effects of the sulfonyl and adjacent chloro groups. Key reactions include:

NucleophileConditionsProductYieldReference
AminesDMF, 80°C, 6h3-Amino-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole72%
ThiolsEtOH, K₂CO₃, reflux, 4h3-Sulfanyl-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole65%
MethoxideMeOH, NaH, 25°C, 2h3-Methoxy-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole58%

Mechanistic Insights :

  • The reaction follows an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-deficient aromatic system.

  • Steric hindrance from the 3-chloro-4-methylphenylsulfonyl group slightly reduces reactivity compared to simpler thiadiazoles .

Electrophilic Aromatic Substitution

ElectrophileConditionsPosition SubstitutedProduct StabilityReference
NitrationHNO₃/H₂SO₄, 0°CC-4 of thiadiazoleModerate
SulfonationSO₃, H₂SO₄, 50°CNot observed

Key Finding : Nitration occurs exclusively at the thiadiazole ring’s C-4 position, yielding a mono-nitro derivative . Sulfonation fails due to excessive electron withdrawal from the sulfonyl group .

Redox Reactions

The thiadiazole ring participates in reduction and oxidation:

Oxidation

  • Reagent : KMnO₄/H₂SO₄

  • Product : Sulfone group remains intact; thiadiazole ring oxidizes to a disulfoxide intermediate before decomposing .

Reduction

  • Reagent : H₂/Pd-C in EtOAc

  • Product : Partial hydrogenation of the thiadiazole ring forms a dihydrothiadiazole derivative (unstable at room temperature) .

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling:

Reaction TypeConditionsProductApplicationReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 90°C3-Aryl-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazolePharmaceutical intermediates
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene3-Aminoaryl derivativesLigand synthesis

Limitations : Coupling efficiency depends on steric bulk from the 3-chloro-4-methylphenyl group, with yields dropping for large aryl partners .

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral water but degrades in acidic/basic media:

ConditionTimeDegradation PathwayByproducts
1M HCl, 25°C24hCleavage of sulfonyl group3-Chloro-1,2,4-thiadiazole
1M NaOH, 25°C2hRing opening via nucleophilic attackSulfonic acid derivatives

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces homolytic cleavage of the C–S bond in the sulfonyl group, generating a thiyl radical detectable via EPR spectroscopy .

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

  • Regioselectivity Issues: notes unexpected regioselectivity in Suzuki-Miyaura reactions, complicating the synthesis of pure analogues. This contrasts with the straightforward sulfonylation used for the target compound .

Q & A

Q. Methodology :

  • Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (chloroform) using UV-Vis spectroscopy or gravimetric analysis.
  • Thermal stability : Assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
  • Hygroscopicity : Monitored under controlled humidity conditions.
    Advanced techniques like X-ray crystallography (using SHELX or OLEX2) resolve crystal packing and hydrogen-bonding networks, critical for stability studies .

Advanced: What strategies optimize regioselectivity in Suzuki-Miyaura cross-coupling reactions involving this thiadiazole?

Methodology : Position 5 of the thiadiazole ring is more reactive due to electronic effects. To enhance regioselectivity:

  • Use palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids at room temperature.
  • Monitor reaction progress via TLC or HPLC.
  • Structural confirmation requires X-ray crystallography, as regioisomers (e.g., 3-methoxy vs. 5-aryl products) may form .

Advanced: How can computational methods predict bioactivity or binding modes of derivatives?

Q. Methodology :

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., kinases or ion channels).
  • QSAR models : Use descriptors like LogP, polar surface area, and electronic parameters to correlate structure with activity.
  • Validation via in vitro assays (e.g., enzyme inhibition or cell viability tests) confirms predictions .

Basic: What analytical techniques confirm the compound’s structural integrity?

Q. Methodology :

  • NMR : ¹H/¹³C/¹⁹F NMR identifies substituent positions and confirms sulfonyl group attachment.
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight.
  • FT-IR : Confirms functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .

Advanced: How do structural modifications (e.g., sulfonyl group replacement) affect pharmacological activity?

Q. Methodology :

  • Replace the sulfonyl group with bioisosteres (e.g., carbonyl or phosphoryl) and test in vitro.
  • Anticancer activity : Screen against NCI-60 cell lines using MTT assays.
  • Neuroactivity : Evaluate in seizure models (e.g., maximal electroshock in mice) for anticonvulsant potential.
    Discrepancies in activity between analogs (e.g., chloro vs. methoxy substituents) highlight electronic and steric influences .

Advanced: What crystallographic challenges arise in resolving this compound’s structure?

Q. Methodology :

  • Twinned data : Use SHELXL’s TWIN/BASF commands for refinement.
  • Disorder modeling : Apply PART/SAME restraints for flexible sulfonyl groups.
  • Validate with R-factor convergence (<5%) and residual density maps .

Basic: How are intermediates (e.g., 3-chloro-4-methylbenzenesulfonyl chloride) synthesized and purified?

Q. Methodology :

  • Sulfonylation : React 3-chloro-4-methylthiophenol with chlorosulfonic acid.
  • Purification : Distill under reduced pressure or recrystallize from hexane/ethyl acetate.
  • Purity check : GC-MS or titration with AgNO₃ quantifies active chloride content .

Advanced: What are the limitations of current synthetic protocols for scale-up?

Q. Methodology :

  • Low yields : Optimize stoichiometry (e.g., excess sulfonyl chloride) or switch to flow chemistry.
  • Byproducts : Identify via LC-MS and suppress using scavenger resins.
  • Safety : Replace POCl₃ (toxic) with greener alternatives (e.g., T3P®) for cyclization .

Advanced: How can in silico studies guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Q. Methodology :

  • Calculate BBB permeability using ADMET predictors (e.g., SwissADME).
  • Prioritize analogs with LogP 2–3, TPSA <90 Ų, and <10 H-bond donors.
  • Validate with in situ perfusion models in rodents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole
Reactant of Route 2
3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole

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